2-(4-Nitrophenoxy)benzoic acid

Descripción general

Descripción

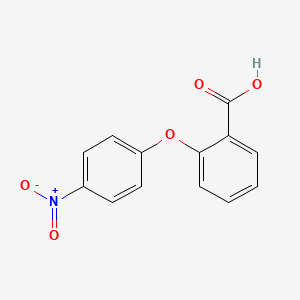

2-(4-Nitrophenoxy)benzoic acid is a reactive intermediate that can be used as an isomerizable precursor . It has a molecular weight of 259.22 .

Molecular Structure Analysis

The molecular structure of 2-(4-Nitrophenoxy)benzoic acid is represented by the linear formula C13H9NO5 . The InChI code for this compound is 1S/C13H9NO5/c15-13(16)11-3-1-2-4-12(11)19-10-7-5-9(6-8-10)14(17)18/h1-8H, (H,15,16) .Physical And Chemical Properties Analysis

2-(4-Nitrophenoxy)benzoic acid is a solid substance . It has a melting point range of 154 - 157 degrees Celsius . The compound has a molecular weight of 259.22 .Aplicaciones Científicas De Investigación

Binding Studies and Protein Interactions

2-(4'-Hydroxybenzeneazo)benzoic acid, a spectrophotometric probe similar to 2-(4-Nitrophenoxy)benzoic acid, has been used to study the binding of drugs to bovine serum albumin. This method, using difference absorption spectra, is comparable to fluorescent methods and is significant in understanding drug-protein interactions (Zia & Price, 1975).

Synthesis of AB-type Monomers for Polybenzimidazoles

Research has shown that derivatives of 2-(4-Nitrophenoxy)benzoic acid, such as 4-(5-acetylamino-2-chloro-4-nitrophenoxy)benzoic acid, are utilized in the synthesis of new AB-type monomers for polybenzimidazoles. This application is critical in developing materials with specific properties (Begunov & Valyaeva, 2015).

Synthesis and Characterization of Polyimide Films

The synthesis of 3,5-bis(4-aminophenoxy) benzoic acid, which involves the use of 3,5-bis(4-nitrophenoxy) benzoic acid, has led to the development of aromatic polyimide films containing carboxyl groups. These films exhibit high transmissivity, ultraviolet absorption performances, and excellent hydrophobic properties (Xu Yong-fen, 2012).

Water Purification Techniques

Studies involving benzoic acid and its derivatives, including 2-(4-Nitrophenoxy)benzoic acid, have been conducted in the context of water purification. These studies utilize TiO2 suspensions illuminated with near UV light for the oxidation of various solutes to carbon dioxide, highlighting its potential in environmental remediation (Matthews, 1990).

Antimicrobial Activities

Research on 2-(4-nitrophenylaminocarbonyl)benzoic acid and its metal complexes has revealed significant in-vitro antimicrobial activity against several bacterial and fungal strains. This application is particularly relevant in the development of new antimicrobial agents (Muhammad et al., 2012).

Safety and Hazards

2-(4-Nitrophenoxy)benzoic acid is associated with several safety hazards. It can cause skin irritation and serious eye damage. Prolonged or repeated exposure if inhaled can cause damage to organs, specifically the lungs .

Relevant Papers Relevant papers on 2-(4-Nitrophenoxy)benzoic acid include studies on its molecular structure , as well as its physical and chemical properties . These papers provide valuable insights into the characteristics and potential applications of this compound.

Propiedades

IUPAC Name |

2-(4-nitrophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5/c15-13(16)11-3-1-2-4-12(11)19-10-7-5-9(6-8-10)14(17)18/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYVYVIQKXALAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332586 | |

| Record name | 2-(4-nitrophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Nitrophenoxy)benzoic acid | |

CAS RN |

6082-87-7 | |

| Record name | 2-(4-nitrophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the crystal structure of 2-(4-Nitrophenoxy)benzoic acid influence its three-dimensional arrangement?

A1: The crystal structure of 2-(4-Nitrophenoxy)benzoic acid is characterized by an extensive network of hydrogen bonds. The molecules primarily interact through O-H...O hydrogen bonds, forming two types of R(2)(2)(8) dimers. [] One of these dimers is centrosymmetric. Further contributing to the three-dimensional framework are C-H...O and C-H...pi(arene) hydrogen bonds, which link the dimers together. This intricate hydrogen bonding network defines the three-dimensional arrangement within the crystal lattice. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1297407.png)

![8-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1297412.png)